4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a benzylphenoxy group and a tetrahydrobenzothieno pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a benzylphenoxy intermediate, followed by its reaction with a thieno pyrimidine derivative under specific conditions such as the presence of a base or a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. Reaction conditions may vary but often involve controlled temperatures and pressures to optimize the reaction rate and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Thieno 3’,2’:4,5benzothieno[2,3-d]pyrimidine derivatives : These compounds share a similar thieno pyrimidine core but may have different substituents .
4-(4-Benzylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: This compound has a similar core structure but includes a chlorophenyl group instead of a benzylphenoxy group.
Uniqueness
4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylphenoxy group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H20N2OS |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-(4-benzylphenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H20N2OS/c1-2-6-16(7-3-1)14-17-10-12-18(13-11-17)26-22-21-19-8-4-5-9-20(19)27-23(21)25-15-24-22/h1-3,6-7,10-13,15H,4-5,8-9,14H2 |
InChI Key |
RQFWYNFVARPOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=C(C=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.